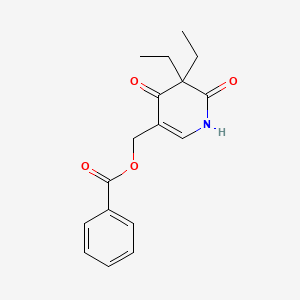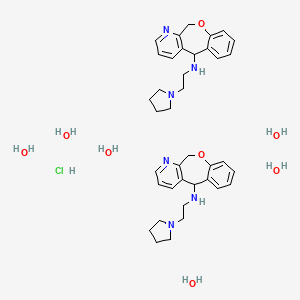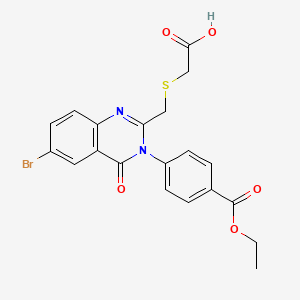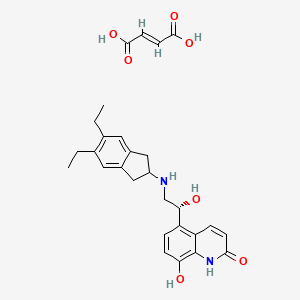
Indacaterol fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indacaterol fumarate is a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is marketed under various brand names, including Onbrez and Arcapta Neohaler. This compound works by relaxing the smooth muscles in the airways, thereby improving airflow and reducing symptoms associated with respiratory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indacaterol fumarate involves multiple steps, starting from the basic building blocksThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Indacaterol fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Often carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the specific substitution reaction being targeted.
Major Products Formed: The major products formed from these reactions include various metabolites that are either excreted or further processed in the body. These metabolites are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .
Applications De Recherche Scientifique
Indacaterol fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-2 adrenergic agonists and their interactions with receptors.
Biology: Helps in understanding the cellular mechanisms involved in smooth muscle relaxation and airway dilation.
Medicine: Extensively researched for its therapeutic effects in treating COPD and asthma.
Mécanisme D'action
Indacaterol fumarate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic AMP levels. The elevated cyclic AMP causes relaxation of the smooth muscle, thereby increasing the diameter of the airways and improving airflow. This mechanism is crucial for its effectiveness in treating respiratory conditions like COPD and asthma .
Comparaison Avec Des Composés Similaires
Formoterol: Another long-acting beta-2 adrenergic agonist used for asthma and COPD.
Salmeterol: Similar to formoterol, it is used for long-term management of asthma and COPD.
Tiotropium: A long-acting muscarinic antagonist often used in combination with beta-2 agonists for enhanced bronchodilation.
Uniqueness of Indacaterol Fumarate: this compound stands out due to its ultra-long-acting profile, requiring only once-daily dosing. This feature improves patient adherence and convenience compared to other beta-2 agonists that may require multiple doses per day. Additionally, its rapid onset of action provides quick relief from symptoms, making it a preferred choice for many patients .
Propriétés
Numéro CAS |
1000160-87-1 |
|---|---|
Formule moléculaire |
C28H32N2O7 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-;/m0./s1 |
Clé InChI |
IREJFXIHXRZFER-XRQUGHPZSA-N |
SMILES isomérique |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


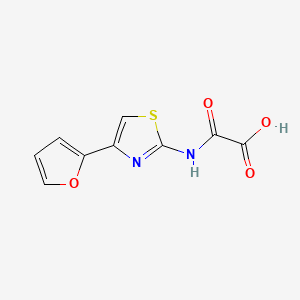
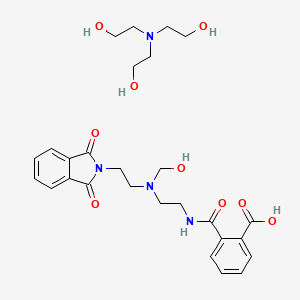
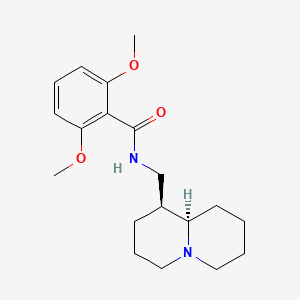
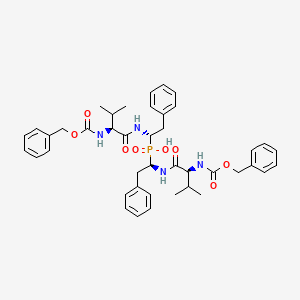
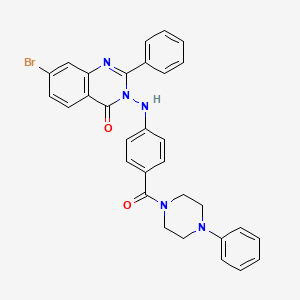

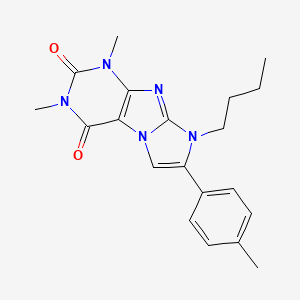
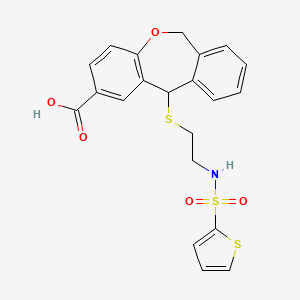
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)

